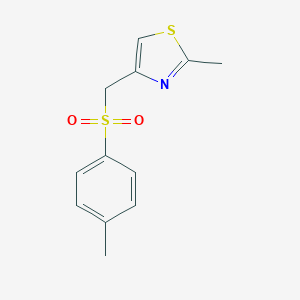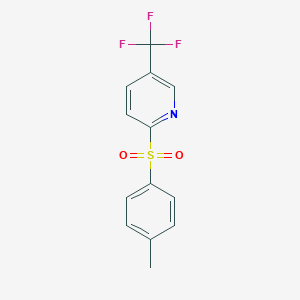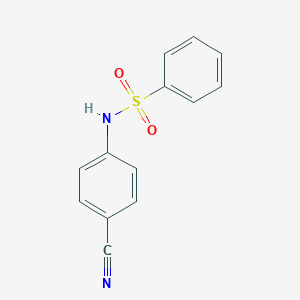![molecular formula C12H14ClNO4 B274641 (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B274641.png)
(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in humans and animals. It is a member of the pyranocarboxylic acid family and is structurally related to other NSAIDs such as ibuprofen and aspirin.
科学研究应用
(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. It has also been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of other NSAIDs. In addition, this compound has been studied for its potential use in the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and cancer.
作用机制
The mechanism of action of (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, resulting in a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of other NSAIDs. In addition, this compound has been shown to have analgesic and antipyretic properties.
实验室实验的优点和局限性
One advantage of using (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid in lab experiments is its well-established mechanism of action. Its ability to inhibit COX enzymes and reduce the production of prostaglandins makes it a useful tool for studying the inflammatory response. However, one limitation of using this compound in lab experiments is its potential for gastrointestinal side effects. Care must be taken to ensure that the concentration of this compound used in experiments is not toxic to cells or animals.
未来方向
There are several future directions for the study of (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid. One area of research is the development of new NSAIDs that have fewer side effects than current drugs. Another area of research is the study of this compound in the treatment of cancer. It has been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer. Additionally, the use of this compound in combination with other drugs may be a promising approach for the treatment of various diseases.
合成方法
The synthesis of (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with 2-(2-aminoethoxy)ethanol to produce 2-((4-chlorophenyl)ethylamino)ethanol. This intermediate is then reacted with ethyl bromoacetate to produce the desired product, this compound. The overall yield of this synthesis method is approximately 40%.
属性
分子式 |
C12H14ClNO4 |
|---|---|
分子量 |
271.69 g/mol |
IUPAC 名称 |
2-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-10-3-1-9(2-4-10)5-6-14-11(15)7-18-8-12(16)17/h1-4H,5-8H2,(H,14,15)(H,16,17) |
InChI 键 |
ULZLOSXUUFULAV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)COCC(=O)O)Cl |
规范 SMILES |
C1=CC(=CC=C1CCNC(=O)COCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)


![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274620.png)

